molecular formula C20H19NO8S B12792758 Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate CAS No. 1911-81-5

Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate

Cat. No.: B12792758
CAS No.: 1911-81-5
M. Wt: 433.4 g/mol
InChI Key: IOXRSZLNPDVNNU-UHFFFAOYSA-N
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Description

Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its azepino and benzothiazole rings, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate typically involves multi-step organic reactions. The process begins with the formation of the azepino ring, followed by the introduction of the benzothiazole moiety. The final step involves the esterification of the carboxyl groups to form the tetramethyl ester. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzoselenazole-7,8,9,10-tetracarboxylate
  • Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzoxazole-7,8,9,10-tetracarboxylate

Uniqueness

Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate is unique due to its specific combination of azepino and benzothiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1911-81-5

Molecular Formula

C20H19NO8S

Molecular Weight

433.4 g/mol

IUPAC Name

tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate

InChI

InChI=1S/C20H19NO8S/c1-26-17(22)10-9-13-21(11-7-5-6-8-12(11)30-13)16(20(25)29-4)15(19(24)28-3)14(10)18(23)27-2/h5-9,15-16H,1-4H3

InChI Key

IOXRSZLNPDVNNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(N2C3=CC=CC=C3SC2=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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